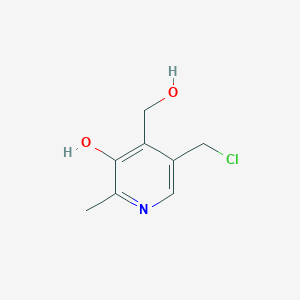

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDHRNXIPTYGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161176 | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13983-22-7 | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine carboxaldehyde.

Reduction: Formation of pyridinemethanol derivatives.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyridoxamine Dihydrochloride

- Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride .

- Key Differences: Replaces the chloromethyl group (position 5) with an aminomethyl group.

- Impact: Reactivity: The aminomethyl group enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺), enhancing its role in enzyme cofactor analogs. Biological Activity: Pyridoxamine is a vitamin B₆ derivative with antioxidant properties, contrasting with the electrophilic reactivity of the chloromethyl group in the target compound .

4-(Difluoromethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Schiff Base Derivatives

- Example: (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol .

- Key Differences : Incorporates an imine (-C=N-) group at position 3.

- Impact: Coordination Chemistry: Acts as a tridentate ligand (N₂O donor) for Cu(II), forming square planar complexes with antimicrobial activity . Tautomerization: Exists predominantly in the enol form, stabilizing metal complexes via deprotonated phenolic oxygen .

Physicochemical Properties

Notes:

Nucleophilic Substitution

- The chloromethyl group undergoes substitution with amines, thiols, or alkoxides.

Metal Coordination

- Cu(II) Complexes: The hydroxymethyl and phenolic hydroxyl groups enable tridentate binding, as seen in Schiff base-Cu(II) complexes. These complexes show higher antibacterial activity (MIC: 8–32 µg/mL) against E. coli and S. aureus compared to free ligands .

Biologische Aktivität

5-(Chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloromethyl group : Enhances reactivity through nucleophilic substitution.

- Hydroxymethyl group : Capable of forming hydrogen bonds, which may influence interactions with biological targets.

- Methyl group : Contributes to lipophilicity and overall stability.

These functional groups enable the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can engage in hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.

- Nucleophilic Substitution Reactions : The chloromethyl group allows for substitution reactions that can modify biological molecules, influencing their function and activity.

- Antimicrobial Activity : Research has indicated that compounds containing pyridine structures often exhibit antimicrobial properties, which may extend to this compound as well .

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial effects. In a study examining various pyridine compounds, it was noted that those with hydroxyl groups exhibited enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of both hydroxymethyl and chloromethyl groups in 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol may contribute to its efficacy against these organisms .

Antiviral Potential

Given the rising need for antiviral agents, especially during the COVID-19 pandemic, compounds like 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol are being explored for their potential antiviral activities. The structural features that allow for interaction with viral proteins could be crucial in developing new antiviral therapies .

Case Studies

- Synthesis and Biological Testing : A recent study synthesized several pyridine derivatives, including 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol, and evaluated their antimicrobial activities. The results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead structure for drug development .

- Comparative Analysis : In comparative studies with similar compounds lacking certain functional groups (e.g., 4-Pyridinemethanol), 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol demonstrated superior reactivity and biological activity due to its unique combination of functional groups.

Research Findings

| Property/Activity | Observations |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Enzyme Interaction | Potential inhibition via hydrogen bonding |

| Nucleophilic Substitution | Reactivity due to chloromethyl group |

| Antiviral Potential | Under investigation; promising structural features |

Q & A

Q. What are the recommended synthetic routes for preparing 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol and its Schiff base derivatives?

The compound is synthesized via condensation reactions between pyridoxal (a vitamin B6 analogue) and aromatic amines. For example, reacting pyridoxal with 2-amino-5-chloroaniline under reflux in ethanol yields the Schiff base ligand (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol [HL]. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products like keto-enol tautomers. Metal complexes, such as [Cu(L)Cl], are formed by adding metal salts (e.g., CuCl₂) to the ligand solution under controlled pH .

Q. How can spectroscopic methods validate the structure of this compound and its metal complexes?

- IR spectroscopy : Confirms ligand coordination via shifts in ν(O–H) (phenolic hydroxyl) and ν(C=N) (azomethine) bands. Deprotonation of the phenolic oxygen in the Cu(II) complex is indicated by the absence of a broad O–H stretch .

- NMR : ¹H and ¹³C NMR identify tautomeric forms (enol vs. keto). For example, the enol form shows a singlet for the hydroxyl proton, while the keto form would display a carbonyl carbon signal.

- UV-Vis : Electronic transitions (e.g., π→π* and n→π*) provide insights into conjugation and metal-ligand charge transfer .

Q. What experimental precautions are critical for handling chloromethyl-containing derivatives?

- Reactivity : The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution. Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Safety : Chlorinated intermediates may release HCl during reactions. Employ fume hoods and acid traps. Waste must be segregated and treated by certified agencies to avoid environmental contamination .

Advanced Research Questions

Q. How does density functional theory (DFT) elucidate the tautomerization and electronic structure of this compound?

DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and compare tautomer stability. The enol form of the meta isomer is energetically favored over the keto form due to intramolecular hydrogen bonding between the hydroxyl and azomethine groups. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, while molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic attack .

Q. What coordination behavior is observed when this compound binds to transition metals like Cu(II)?

The ligand acts as a tridentate N₂O donor, coordinating via:

- Deprotonated phenolic oxygen,

- Azomethine nitrogen,

- Amine nitrogen from the aromatic ring.

The Cu(II) complex adopts a square planar geometry, confirmed by DFT-optimized bond angles (≈90°) and electron paramagnetic resonance (EPR) data. The chloro ligand occupies the fourth coordination site, with bonding interactions validated by atoms-in-molecules (AIM) analysis .

Q. How does AIM analysis evaluate bonding interactions in the Cu(II) complex?

AIM calculates electron density (ρ) and Laplacian (∇²ρ) at bond critical points (BCPs). For the Cu–N(azomethine) bond, ρ ≈ 0.12–0.15 a.u. and ∇²ρ > 0 indicate closed-shell interactions (ionic/covalent mix). In contrast, Cu–O(phenolic) shows higher ρ (~0.20 a.u.), suggesting stronger covalent character .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Geometry discrepancies : Compare XRD-derived bond lengths with DFT-optimized values. Adjust basis sets (e.g., add polarization/diffusion functions) to improve accuracy.

- Spectroscopic mismatches : Re-examine solvent effects (e.g., PCM models for NMR) or consider dynamic processes (e.g., tautomer interconversion) not captured in static DFT calculations .

Methodological Considerations

Q. How to design experiments to study the biological activity of derived metal complexes?

- Antimicrobial assays : Test complexes against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via disk diffusion or MIC protocols. Compare activity to free ligands to assess metal-enhanced efficacy.

- DNA interaction studies : Use UV-Vis titration or fluorescence quenching to evaluate binding constants (Kb) with calf thymus DNA. Intercalation is confirmed via viscosity increases .

Q. What computational tools are essential for modeling this compound’s reactivity?

- Gaussian or ORCA : For DFT-based electronic structure calculations.

- Multiwfn : To perform AIM, NBO, and MEP analyses.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.